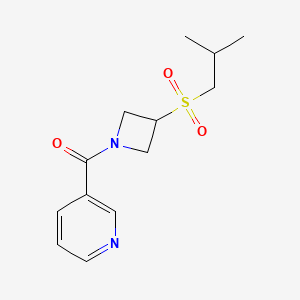

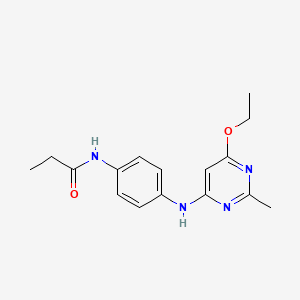

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone”, there are related compounds that have been synthesized. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: belongs to the class of 2-azetidinones, commonly known as β-lactams. These molecules serve as the basic structural feature for several broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. Researchers explore its potential as a scaffold for designing new antibiotics or modifying existing ones .

Green Synthesis and Catalysis

The compound’s synthesis involves a green and practical method using catalytic amounts of molecular iodine under microwave irradiation. This approach is efficient and environmentally friendly. Researchers investigate its use as a catalyst or precursor in other green synthetic methodologies .

Antibacterial Activity

Given its β-lactam structure, researchers explore the antibacterial properties of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone . Investigating its activity against various bacterial strains could lead to novel antimicrobial agents .

Mechanistic Studies

Researchers delve into the mechanistic pathways of its synthesis. The extreme rapidity observed during the reaction suggests a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation. Detailed mechanistic investigations can enhance our understanding of this process .

Optically Pure Compounds

The synthesis methodology allows for the preparation of optically pure 3-pyrrole-substituted 2-azetidinones. Researchers study their chiral properties and potential applications in asymmetric synthesis or drug design .

Functional Group Tolerance

Investigations focus on the tolerance of various functional groups at the N-1 position of the 2-azetidinone ring. Understanding how substituents affect the reaction yield and rate provides valuable insights for synthetic chemists .

Structure-Activity Relationships (SAR)

Researchers explore the SAR of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone derivatives. By modifying substituents at both N-1 and C-4 positions, they can correlate structural variations with biological activity .

Application in Organic Synthesis

Beyond medicinal chemistry, the compound may find applications in other organic transformations. Researchers investigate its reactivity in various reactions, such as cross-coupling, cyclization, or functional group interconversion .

Eigenschaften

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)11-4-3-5-14-6-11/h3-6,10,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBPYIQYXNAQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2572510.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)

![3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2572516.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2572517.png)

![7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2572518.png)

![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)